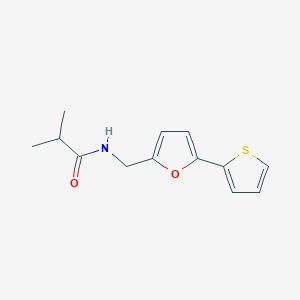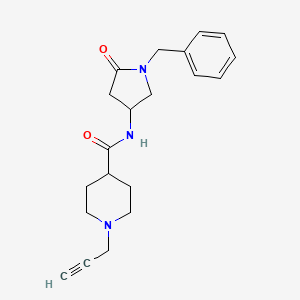
N-((5-(thiophen-2-yl)furan-2-yl)methyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with furan and thiophene rings, such as 5-(thiophen-2-yl)furan-2-carboxylic acid and 5-(furan-2-yl)thiophene-2-carboxylic acid , are known. These compounds are typically powders at room temperature .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For furan derivatives, a novel method for the synthesis of ester and amide derivatives containing furan rings under microwave-assisted conditions has been reported .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR . Theoretical calculations, such as those performed using density functional theory (DFT), can also provide insights into the molecular structure .Chemical Reactions Analysis
The chemical reactions of these compounds can be complex and depend on the specific substituents present on the furan and thiophene rings. For example, furan derivatives can undergo reactions with amines and alcohols to form amides and esters .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For example, the purity of these compounds can be assessed using techniques such as high-performance liquid chromatography (HPLC). Their melting points can be determined using differential scanning calorimetry (DSC) .Wissenschaftliche Forschungsanwendungen
Material Science Applications
Furan derivatives, including those structurally related to N-((5-(thiophen-2-yl)furan-2-yl)methyl)isobutyramide, are recognized for their potential in creating renewable biomass resources. These compounds can serve as substitutes for petroleum-based building blocks in plastics and fine chemicals production. For instance, efficient processes have been developed for the selective dehydration of fructose to hydroxymethylfurfural (HMF), highlighting the utility of furan derivatives in sustainable chemistry and material science applications (Román‐Leshkov, Chheda, & Dumesic, 2006).
Organic Synthesis
Research in organic synthesis has demonstrated the versatility of furan and thiophene derivatives in chemoselective protection, metallation, and as intermediates in complex reactions. For example, furan and thiophene derivatives can be transformed into their corresponding imidazolidines, showing promise in the protection of aldehydes (Carpenter & Chadwick, 1985). Additionally, the cyclometallation of furancarbothioamide derivatives with various metals, such as palladium and platinum, reveals the potential of these compounds in creating complex metal-organic frameworks (Nonoyama, 1990).
Medicinal Chemistry
In medicinal chemistry, furan and thiophene derivatives are integral to the development of therapeutic agents. Their roles span from serving as core scaffolds in drug molecules to acting as synthons for non-aromatic structural moieties. These compounds have been applied in the synthesis of molecules with antibacterial, antifungal, and antitubercular activities, illustrating their significance in drug discovery and development (Sperry & Wright, 2005). Moreover, novel synthetic routes have been explored for producing 3-methylthio-substituted furans and related derivatives, further underscoring their utility in creating potent pharmacological compounds (Yin et al., 2008).
Wirkmechanismus
The mechanism of action of these compounds can vary widely depending on their specific structure and the context in which they are used. For example, some thiophene derivatives exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-9(2)13(15)14-8-10-5-6-11(16-10)12-4-3-7-17-12/h3-7,9H,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOGTBDZRIKDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC=C(O1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide](/img/structure/B2845377.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2845378.png)
![tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate](/img/structure/B2845379.png)
![1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B2845381.png)


![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2845387.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2845392.png)
![Diethyl 2-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate](/img/structure/B2845393.png)
![3-(3-Fluoro-4-methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2845394.png)
![6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2845396.png)
![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2845397.png)
